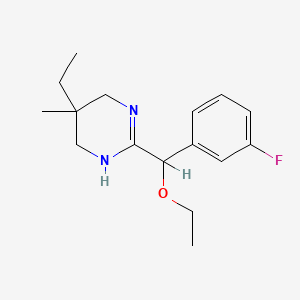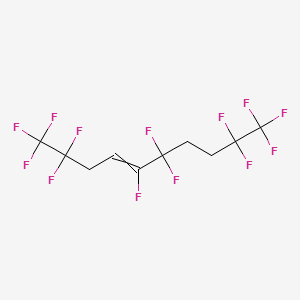
Agn-PC-0jstov
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Agn-PC-0jstov is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Agn-PC-0jstov involves several synthetic routes, including the template method, electrochemical method, wet chemical method, and polyol method . Each method has its specific reaction conditions:
Template Method: Requires a prefabricated template with numerous pores to pattern the nanowires.
Electrochemical Method: Involves the use of an electrochemical cell to deposit the compound.
Wet Chemical Method: Utilizes chemical reactions in a liquid medium to synthesize the compound.
Polyol Method: Involves the reduction of metal precursors in a polyol medium.
Industrial Production Methods
Industrial production of this compound typically employs the wet chemical method due to its scalability and cost-effectiveness. This method allows for the production of large quantities of the compound under controlled conditions, ensuring consistency and purity.
Análisis De Reacciones Químicas
Types of Reactions
Agn-PC-0jstov undergoes various types of chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Oxidation: Commonly involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Typically employs reducing agents like sodium borohydride or hydrogen gas.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions can yield reduced metal forms.
Aplicaciones Científicas De Investigación
Agn-PC-0jstov has a wide range of scientific research applications :
Chemistry: Used as a catalyst in various chemical reactions due to its high reactivity and stability.
Biology: Employed in biological assays and imaging techniques for its unique optical properties.
Medicine: Investigated for its potential therapeutic applications, including drug delivery and antimicrobial activity.
Industry: Utilized in the production of electronic devices, sensors, and other advanced materials.
Mecanismo De Acción
The mechanism of action of Agn-PC-0jstov involves its interaction with molecular targets and pathways . The compound exerts its effects through:
Molecular Targets: Binds to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulates various biochemical pathways, including signal transduction and metabolic processes.
Comparación Con Compuestos Similares
Agn-PC-0jstov is unique compared to other similar compounds due to its specific properties and applications . Some similar compounds include:
Silver Nanoparticles (AgNPs): Known for their antimicrobial properties and used in various medical and industrial applications.
Didecyl Dimethyl Ammonium Chloride: Used as a disinfectant and antiseptic.
Magnesium Sulfate: Employed in medical treatments and as a drying agent in chemical reactions.
This compound stands out due to its versatility and potential for use in a wide range of scientific and industrial applications.
Propiedades
Número CAS |
40723-77-1 |
|---|---|
Fórmula molecular |
C10H7F13 |
Peso molecular |
374.14 g/mol |
Nombre IUPAC |
1,1,1,2,2,5,6,6,9,9,10,10,10-tridecafluorodec-4-ene |
InChI |
InChI=1S/C10H7F13/c11-5(1-2-7(14,15)9(18,19)20)6(12,13)3-4-8(16,17)10(21,22)23/h1H,2-4H2 |
Clave InChI |
KSLRYYWXEBMBOP-UHFFFAOYSA-N |
SMILES canónico |
C(CC(C(F)(F)F)(F)F)C(C(=CCC(C(F)(F)F)(F)F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[[1-[2-(4-butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B13420475.png)
![3-(6-Nitro-benzo[1,3]dioxol-5-yl)-2-[4-(2-oxo-2H-chromen-3-yl)-thiazol-2-yl]-acrylonitrile](/img/structure/B13420493.png)
![2-Propenethioic acid, 2-methyl-, S-[3,3,4,4,5,5,6,6,7,7,8,8,9,10,10,10-hexadecafluoro-9-(trifluoromethyl)decyl] ester](/img/structure/B13420500.png)
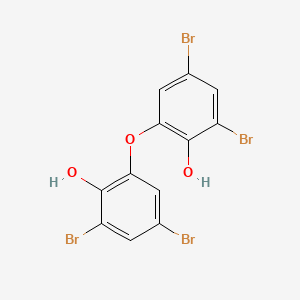
![1-[(4-Fluorophenyl)methyl]pyridin-1-ium bromide](/img/structure/B13420510.png)
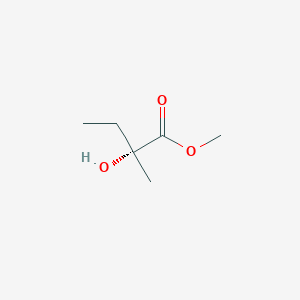
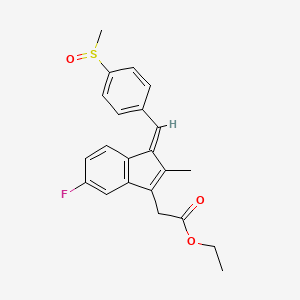
![2-[1-(Aminocarbonyl)-2-[[5-(4-nitrophenyl)-2-furanyl]methylene]hydrazinyl]-acetic Acid Ethyl Ester](/img/structure/B13420518.png)
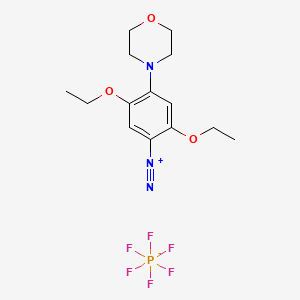


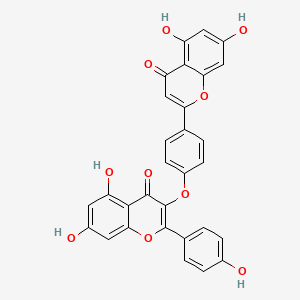
![1-[2-(1H-Pyrazol-4-YL)ethyl]piperazine](/img/structure/B13420546.png)
